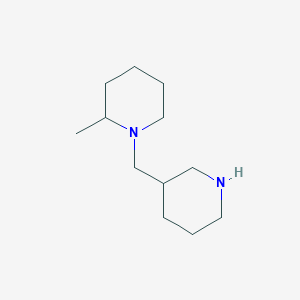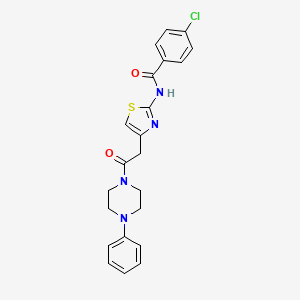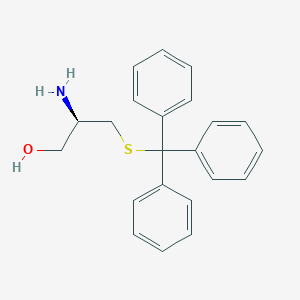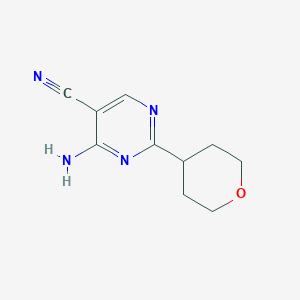![molecular formula C13H19N3O B2974799 N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide CAS No. 2093801-82-0](/img/structure/B2974799.png)
N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide, commonly known as PTI-125, is a small molecule drug that has been shown to have potential therapeutic effects in various neurological diseases. PTI-125 has been extensively researched for its ability to inhibit the aggregation of amyloid beta proteins, which are implicated in the development of Alzheimer's disease. Additionally, PTI-125 has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of other neurological disorders.
Mecanismo De Acción
PTI-125 is believed to exert its therapeutic effects by inhibiting the aggregation of amyloid beta proteins. Amyloid beta proteins are known to form aggregates, or plaques, in the brains of individuals with Alzheimer's disease. These plaques are thought to contribute to the development of the disease by causing inflammation and neuronal damage. PTI-125 has been shown to bind to amyloid beta proteins and prevent their aggregation, thereby reducing inflammation and protecting neurons from damage.
Biochemical and Physiological Effects
In addition to its effects on amyloid beta proteins, PTI-125 has been shown to have anti-inflammatory properties. In preclinical studies, PTI-125 has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, PTI-125 has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of PTI-125 is its specificity for amyloid beta proteins. Unlike other compounds that target amyloid beta proteins, PTI-125 does not bind to other proteins in the brain, reducing the risk of off-target effects. However, PTI-125 has a relatively short half-life, which may limit its effectiveness in clinical trials.
Direcciones Futuras
There are several potential future directions for research on PTI-125. One area of interest is the development of PTI-125 as a therapeutic agent for other neurological disorders, such as Parkinson's disease and traumatic brain injury. Additionally, researchers are exploring the potential of PTI-125 as a diagnostic tool for Alzheimer's disease, as the drug may be able to detect amyloid beta proteins in the brain. Finally, researchers are investigating the use of PTI-125 in combination with other drugs, such as anti-inflammatory agents, to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of PTI-125 involves several steps, including the reaction of 4,5,6,7-tetrahydro-1H-indazole with isobutyryl chloride to form N-isobutyryl-4,5,6,7-tetrahydro-1H-indazole. This compound is then reacted with propargyl bromide to form N-isobutyryl-4,5,6,7-tetrahydro-1H-indazole-3-propargylamide. Finally, this compound is treated with sodium borohydride and acetic acid to yield PTI-125.
Aplicaciones Científicas De Investigación
PTI-125 has been extensively researched for its potential therapeutic effects in various neurological diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In preclinical studies, PTI-125 has been shown to inhibit the aggregation of amyloid beta proteins, reduce neuroinflammation, and improve cognitive function.
Propiedades
IUPAC Name |
N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-4-13(17)15-11-6-5-10-8-14-16(9(2)3)12(10)7-11/h4,8-9,11H,1,5-7H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALNTTUQYGFELM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCC(C2)NC(=O)C=C)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}ethan-1-one](/img/structure/B2974717.png)

![1-(2,5-dimethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2974720.png)

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2974722.png)


![(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2974729.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2974733.png)



